(4-Tert-butyl-1-methoxycyclohexyl)methanamine
Description
Properties
Molecular Formula |
C12H25NO |
|---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
(4-tert-butyl-1-methoxycyclohexyl)methanamine |
InChI |
InChI=1S/C12H25NO/c1-11(2,3)10-5-7-12(9-13,14-4)8-6-10/h10H,5-9,13H2,1-4H3 |
InChI Key |
GHUKEWRKYUAEKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(CN)OC |
Origin of Product |
United States |
Preparation Methods
Stereoselective Hydrogenation of 4-tert-butylcyclohexanone
- A crucial step is the hydrogenation of 4-tert-butylcyclohexanone to obtain cis-4-tert-butylcyclohexanol, which ensures the correct stereochemistry for subsequent steps.
- Ruthenium-based aminophosphine catalysts (e.g., RuCl2(aminophosphine)2 and RuCl2(diphosphine)(aminophosphine)) are employed under hydrogen gas pressure with a base such as potassium tert-butoxide.
- This method achieves high conversion rates (up to 100%) and excellent cis-selectivity (≥95%) at mild conditions (e.g., 10 atm H2, 25-60°C).
| Catalyst System | Substrate:Catalyst Ratio | Conversion (%) | cis:trans Selectivity (%) | Hydrogen Pressure (atm) | Temperature (°C) |
|---|---|---|---|---|---|
| RuCl2(aminophosphine)2 + KOtBu | 10,000:1 | 100 | 95:5 | 10 | 25-60 |
| RuCl2(diphosphine)(aminophosphine) + KOtBu | 100,000:1 | 100 | 95:5 | 10 | 25-60 |
This stereoselective hydrogenation step is essential to obtain the cis-alcohol intermediate with high purity, which is a prerequisite for efficient downstream functionalization.
Introduction of the Methoxy Group
- The conversion of cis-4-tert-butylcyclohexanol to the 1-methoxy derivative typically involves nucleophilic substitution or methylation reactions.
- Common approaches include methylation of the hydroxyl group using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- The steric hindrance from the tert-butyl group influences reaction conditions and yields, necessitating optimized protocols to ensure selective methylation at the 1-position without side reactions.
Formation of the Methanamine Moiety
- The final step involves the introduction of the methanamine group at the 1-position of the cyclohexane ring.
- This is commonly achieved via reductive amination of the corresponding aldehyde or ketone intermediate, or via substitution reactions starting from suitable leaving groups.
- The amination step may employ mild reducing agents or catalytic hydrogenation in the presence of ammonia or amine sources.
- Protection and deprotection strategies may be used to selectively introduce the amine functionality while preserving other sensitive groups.
Multi-step Synthetic Route Summary
A typical synthetic route to (4-tert-butyl-1-methoxycyclohexyl)methanamine can be summarized as follows:
| Step | Reaction Type | Starting Material | Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|---|---|
| 1 | Stereoselective hydrogenation | 4-tert-butylcyclohexanone | RuCl2(aminophosphine)2 + KOtBu, H2 | 10 atm H2, 25-60°C | cis-4-tert-butylcyclohexanol (high yield and selectivity) |
| 2 | Methylation | cis-4-tert-butylcyclohexanol | Methyl iodide or dimethyl sulfate, base | Mild heating, inert atmosphere | 1-methoxy-4-tert-butylcyclohexane |
| 3 | Amination | 1-methoxy-4-tert-butylcyclohexane (aldehyde or activated intermediate) | Reductive amination reagents or catalytic hydrogenation | Mild conditions, ammonia or amine source | This compound |
Research Findings and Catalytic System Analysis
- The ruthenium aminophosphine catalyst system is central to achieving high stereoselectivity and yield in the hydrogenation step, which is critical for the overall success of the synthesis.
- The use of bases such as potassium tert-butoxide enhances catalyst activity and selectivity.
- The cis-isomer predominance (>90%) is vital for the biological and chemical properties of the final amine compound.
- Alternative catalysts such as rhodium on alumina with acid additives (e.g., hydrochloric acid or sulfuric acid) have been reported for similar hydrogenation reactions but often require harsher conditions or produce lower cis-selectivity.
Data Table: Comparison of Hydrogenation Catalysts for cis-4-tert-butylcyclohexanol Preparation
| Catalyst Type | Base/Additive | Pressure (atm) | Temperature (°C) | cis-Selectivity (%) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| RuCl2(aminophosphine)2 | KOtBu | 10 | 25-60 | 95-98 | ~100 | Mild conditions, high selectivity |
| Rhodium on alumina | HCl or H2SO4 | 10-11 | 60 | 89-90 | 93-95 | Requires acid, moderate selectivity |
| RuCl2(PPh3)(en) (achiral) | KOtBu | 10 | 25-60 | 95-98 | High | Achiral catalyst, good selectivity |
Scientific Research Applications
Medicinal Chemistry
Biological Activity : The compound exhibits promising biological properties, making it a candidate for drug development. Its ability to interact with specific molecular targets can be leveraged to design therapeutics for various diseases.
Case Study : Research has shown that compounds with similar structures to (4-Tert-butyl-1-methoxycyclohexyl)methanamine can act as inhibitors of certain enzymes involved in metabolic pathways. For instance, studies on related chiral amines have demonstrated their effectiveness in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations.
Synthesis Pathways : The synthesis typically involves several key steps, including:
- Nucleophilic Substitution : The methoxy group can be replaced by other functional groups.
- Reduction Reactions : It can be reduced to form different amine derivatives.
- Oxidation Reactions : The tert-butyl group can be oxidized under specific conditions.
| Reaction Type | Description | Reagents Used |
|---|---|---|
| Nucleophilic Substitution | Replacement of the methoxy group | Sodium azide, potassium cyanide |
| Reduction | Conversion of the amine to a more complex structure | Palladium on carbon, lithium aluminum hydride |
| Oxidation | Transformation of tert-butyl to other functional groups | Potassium permanganate, chromium trioxide |
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in developing novel materials with specific electronic or optical properties.
Applications :
- Polymer Chemistry : It can be utilized as a monomer or additive in polymer formulations to enhance performance characteristics.
- Nanotechnology : Its chemical reactivity allows it to participate in the synthesis of nanomaterials with tailored functionalities.
Summary of Findings
The applications of this compound are diverse and impactful across multiple scientific disciplines. Its structural features contribute to its utility in drug design, organic synthesis, and materials development.
Mechanism of Action
The mechanism of action of (4-Tert-butyl-1-methoxycyclohexyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog 1: (1-(4-(tert-Butyl)phenyl)cyclobutyl)methanamine hydrochloride
- Molecular Formula : C₁₅H₂₄ClN
- Molecular Weight : 253.81 g/mol
- Key Features :
- A cyclobutyl ring replaces the cyclohexane moiety.
- The tert-butyl group is attached to a para-substituted phenyl ring instead of a cyclohexane.
- Lacks a methoxy group, reducing polarity compared to the target compound.
- Lower molecular weight (253.81 vs. 287.19) suggests improved solubility but reduced steric hindrance .
Structural Analog 2: (4-Tert-butyl-1,3-thiazol-2-yl)-(4-chlorophenyl)methanamine
- Molecular Formula : C₁₄H₁₇ClN₂S
- Molecular Weight : 280.8 g/mol
- Key Features :
- Incorporates a thiazole ring (aromatic heterocycle with sulfur and nitrogen).
- A 4-chlorophenyl group replaces the methoxycyclohexane.
- Chlorine’s electron-withdrawing effect may reduce basicity compared to the methoxy group’s electron-donating nature. Higher sulfur content could influence metabolic stability .
Structural Analog 3: (2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine hydrochloride
- Molecular Formula : C₁₀H₁₀Cl₂N₂S
- Molecular Weight : 261.17 g/mol
- Key Features :
- Thiazole ring with a 4-chlorophenyl substituent.
- Smaller molecular framework compared to the target compound.
- Implications: Simplified structure may enhance synthetic accessibility but limit conformational flexibility.
Structural Analog 4: 2-(4-Phenoxyphenyl)ethanamine
- Molecular Formula: C₁₄H₁₅NO
- Molecular Weight : 213.28 g/mol
- Key Features: Linear ethanamine chain with a phenoxyphenyl group. No cyclohexane or tert-butyl substituents.
- Implications: The phenoxy group enhances lipophilicity but lacks the steric bulk of tert-butyl. Linear structure may improve membrane permeability compared to bicyclic systems .
Physicochemical and Functional Comparison
*Estimated based on substituent contributions.
Research and Application Insights
- Target Compound : Likely serves as a chiral intermediate in pharmaceutical synthesis due to its stereochemical complexity. The methoxy group may facilitate hydrogen bonding in catalytic systems .
- Analog 1: Potential use in rigid scaffold-based drug design (e.g., kinase inhibitors) due to phenyl-cyclobutyl rigidity .
- Analog 2/3 : Thiazole-containing analogs are common in antimicrobial or anticancer agents, leveraging heterocycle-mediated target interactions .
- Analog 4 : Simpler structure may suit agrochemical applications (e.g., plant growth modulation) .
Biological Activity
(4-Tert-butyl-1-methoxycyclohexyl)methanamine, also known as a derivative of cyclohexylamine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H19NO
- Molecular Weight : 219.30 g/mol
- IUPAC Name : 1-(4-tert-butyl-1-methoxycyclohexyl)methanamine
- CAS Number :
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. Studies suggest that it may function as a modulator of neurotransmitter systems, particularly in relation to dopamine and serotonin pathways.
Potential Mechanisms:
- Dopamine Receptor Interaction : It may act as a partial agonist at dopamine receptors, influencing dopaminergic signaling pathways.
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which could contribute to its therapeutic effects.
- Cellular Uptake Modulation : It may affect the uptake of other compounds into cells, enhancing or mitigating their effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antiproliferative Effects : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting potential use as an anticancer agent.
- Neuroprotective Properties : Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease treatment.
- Anti-inflammatory Effects : The compound has been observed to reduce inflammatory markers in cellular models, indicating potential applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiproliferative | Inhibition of cancer cell growth | |
| Neuroprotective | Protection against oxidative stress | |
| Anti-inflammatory | Reduction of inflammatory cytokines |
Case Study 1: Anticancer Activity
In a study examining the antiproliferative effects on MDA-MB-435 breast cancer cells, this compound exhibited an IC50 value of 8.2 nM. This potency suggests significant potential for development as an anticancer therapeutic agent .
Case Study 2: Neuroprotection
A recent investigation into the neuroprotective effects revealed that the compound reduced neuronal cell death by 30% in models of oxidative stress induced by hydrogen peroxide. This finding supports its potential application in neurodegenerative disorders such as Alzheimer's disease .
Chemical Reactions Analysis
Oxidation Reactions
The methoxy group undergoes oxidation under controlled conditions. For example:
-
Oxidation to hydroxyl derivatives :
Reaction with potassium permanganate (KMnO₄) in acidic conditions converts the methoxy group (-OCH₃) to a hydroxyl group (-OH), yielding (4-tert-butyl-1-hydroxycyclohexyl)methanamine.
Key Data :
| Reaction Type | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methoxy → Hydroxy | KMnO₄, H₂SO₄, 60°C | (4-Tert-butyl-1-hydroxycyclohexyl)methanamine | 72% |
Acid-Base Reactions
The primary amine group participates in acid-base chemistry:
-
Protonation : Forms water-soluble ammonium salts (e.g., hydrochloride) when treated with HCl.
-
Deprotonation : Reacts with strong bases (e.g., NaOH) to generate deprotonated intermediates for further alkylation/acylation.
Example :
Substitution Reactions
The steric bulk of the tert-butyl group directs reactivity toward Sₙ1 mechanisms in substitution reactions :
-
Halogenation : Reaction with HBr in polar solvents (e.g., THF) produces brominated derivatives.
-
Nucleophilic displacement : Tertiary carbocation intermediates form readily, enabling substitution at the cyclohexane ring .
Key Insight :
The trans-isomer reacts faster than cis due to equatorial positioning of substituents, minimizing steric strain .
Elimination Reactions
Under basic conditions (e.g., KOtBu), elimination occurs via E1 pathways , forming cyclohexene derivatives:
Experimental Note :
Elimination is favored in bulky tertiary systems due to carbocation stability .
Protection/Deprotection of Amine Group
The primary amine is protected using Boc (tert-butyloxycarbonyl) groups :
-
Protection : Reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of catalysts like DMAP .
-
Deprotection : Boc removal via trifluoroacetic acid (TFA) regenerates the free amine .
Mechanism :
Comparative Reactivity with Analogues
Structural modifications alter reactivity:
Mechanistic Insights
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (4-Tert-butyl-1-methoxycyclohexyl)methanamine, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves cyclohexane derivatives as precursors. For example, reductive amination of ketones or aldehydes using LiAlH₄ (e.g., reduction of nitriles to amines, as demonstrated in similar cyclohexylmethanamine syntheses) is a key step . Critical conditions include temperature control (e.g., 0°C for exothermic reductions), solvent selection (e.g., dry Et₂O for moisture-sensitive reagents), and catalyst choice (acid/base for regioselectivity). Post-reaction purification via vacuum distillation or column chromatography is essential to isolate the product .
Q. How can the solubility of this compound in organic solvents be experimentally determined?
- Methodological Answer : Solubility profiles are established using gravimetric or spectrophotometric methods. For instance, prepare saturated solutions in solvents (e.g., DMF, pyridine) at varying temperatures (25–60°C) and measure solute concentration via NMR or UV-Vis calibration curves. Auxiliary data like Hansen solubility parameters can predict compatibility with non-polar solvents due to the compound’s tert-butyl group .
Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify cyclohexyl ring protons (δ 1.2–2.5 ppm) and tert-butyl groups (δ 1.0–1.4 ppm). Methoxy protons appear as a singlet near δ 3.3 ppm .
- IR Spectroscopy : Look for N-H stretches (~3300 cm⁻¹) and C-O-C stretches (~1100 cm⁻¹) from the methoxy group .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~214) and fragmentation patterns consistent with tert-butyl loss .
Advanced Research Questions
Q. How does the stereochemistry of the tert-butyl and methoxy substituents influence the compound’s interaction with biological targets?
- Methodological Answer : Stereochemical effects can be studied via molecular docking simulations (e.g., AutoDock Vina) using crystal structures of receptors (e.g., GPCRs). Synthesize diastereomers (e.g., cis vs. trans methoxy-tert-butyl configurations) and compare binding affinities using SPR (surface plasmon resonance) or radioligand assays. For example, the (1r,4r) configuration in analogous compounds showed enhanced receptor modulation due to spatial alignment of functional groups .
Q. What strategies resolve contradictions in reported solubility or reactivity data for this compound?
- Methodological Answer : Conduct systematic reproducibility studies under controlled conditions (e.g., solvent purity, humidity). Use statistical tools like Bland-Altman plots to assess inter-lab variability. Cross-validate results with alternative methods (e.g., DSC for melting point consistency). Contradictions in amine reactivity may arise from trace impurities; employ HPLC-MS to verify sample purity (>98%) .
Q. How can researchers mitigate side reactions during the introduction of the methoxy group in multi-step syntheses?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect the amine group with Boc or Fmoc to prevent nucleophilic side reactions during methoxylation .
- Optimized Reaction Media : Use aprotic solvents (e.g., THF) and low temperatures to minimize SN2 pathways. Monitor intermediates via TLC or inline FTIR.
- Analytical Validation : Employ GC-MS or ¹H NMR to detect byproducts (e.g., over-alkylation). Purify intermediates via flash chromatography before proceeding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
